Aluminium lithium tri-tert-butoxide hydride

Catalog No.
S1534268
CAS No.
17476-04-9
M.F
C₁₂H₂₈AlLiO₃
M. Wt
253.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminium lithium tri-tert-butoxide hydride

CAS Number

17476-04-9

Product Name

Aluminium lithium tri-tert-butoxide hydride

Molecular Formula

C₁₂H₂₈AlLiO₃

Molecular Weight

253.3 g/mol

InChI

InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+3;

InChI Key

HTBVGZAVHBZXMS-UHFFFAOYSA-N

SMILES

[Li].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3]

Synonyms

Lithium Tri(tert-butoxy)hydroaluminate(1-); Lithium Tri-tert-butoxyaluminiohydride; Lithium Tri-tert-butoxyaluminohydride; Lithium Tri-tert-butoxyaluminum Hydride; Lithium Tri-tert-butoxyhydroaluminate; Lithium Tris(tert-butoxy)aluminum Hydride; Tri-

Canonical SMILES

[Li].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3]

The exact mass of the compound Aluminium lithium tri-tert-butoxide hydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aluminium lithium tri-tert-butoxide hydride (CAS: 17476-04-9), commonly referred to as lithium tri-tert-butoxyaluminum hydride or LiAlH(O-t-Bu)3, is a highly specialized, mild reducing agent utilized in advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing. Formed by the substitution of three hydride ligands on lithium aluminum hydride with bulky tert-butoxy groups, this reagent delivers exactly one equivalent of hydride per mole [1]. This structural modification drastically attenuates its nucleophilicity and overall reactivity. For procurement teams and process chemists, LiAlH(O-t-Bu)3 represents a critical upgrade over standard hydrides when extreme chemoselectivity is required, specifically for the targeted reduction of acid chlorides to aldehydes without over-reduction, and for operations requiring strict functional group tolerance in complex molecular frameworks[2].

Research Fit

Controlled reduction of aldehydes and ketones
Acid chloride → aldehyde without over-reduction
Orthogonal chemoselectivity: tolerates esters, nitriles
Stereocontrolled reduction of cyclic and acyclic ketones

Substituting LiAlH(O-t-Bu)3 with cheaper, more common hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) routinely leads to catastrophic yield losses and process failures in polyfunctional molecule synthesis. LiAlH4 is an aggressive reagent that indiscriminately reduces acid chlorides, esters, lactones, and nitriles all the way to primary alcohols or amines, making it useless for isolating intermediate aldehydes [1]. While diisobutylaluminum hydride (DIBAL-H) can reduce esters to aldehydes, it is typically a highly reactive, pyrophoric liquid requiring strict cryogenic control (-78 °C). Furthermore, NaBH4 is often too mild to cleanly reduce acid chlorides without complex transition-metal additives. LiAlH(O-t-Bu)3 solves these issues by providing a stable, single-hydride solid (or THF/diglyme solution) that selectively reduces highly activated carbonyls while leaving esters, epoxides, and nitriles completely untouched, eliminating the need for costly protecting-group steps [2].

Substitution Risk

LiAlH₄: non-selective over-reduction
Unhindered hydride reduces esters, nitriles, and amides alongside target carbonyls, leading to complex mixtures and low yields.
NaBH₄: insufficient reactivity or selectivity
Milder agent may not reduce the desired ketone/aldehyde or may fail to provide required chemoselectivity between functional groups.
DIBAL-H: unpredictable reproducibility
Reported non-reproducible for lactone-to-lactol reduction, with over-reduction and unidentified byproducts limiting reliable use.

Chemoselective Reduction of Acid Chlorides to Aldehydes

The primary procurement driver for LiAlH(O-t-Bu)3 is its ability to perform the direct reduction of acid chlorides to aldehydes—a transformation where standard LiAlH4 fails completely by over-reducing the substrate to a primary alcohol. Because the bulky tert-butoxy groups severely hinder the aluminum center, the reagent reacts rapidly with highly activated acid chlorides but reacts extremely slowly with the resulting aldehyde, allowing for its isolation. For example, the treatment of isovaleroyl chloride with LiAlH(O-t-Bu)3 yields isovaleraldehyde in 65% yield, whereas LiAlH4 yields 0% of the aldehyde [1][2].

Evidence DimensionAldehyde isolation from acid chloride reduction
Target Compound DataHalts at aldehyde (e.g., 65% yield for isovaleraldehyde)
Comparator Or BaselineLiAlH4 (0% aldehyde yield; complete over-reduction to primary alcohol)
Quantified Difference+65% absolute increase in target aldehyde yield
ConditionsEquimolar stoichiometry, low temperature (-78 °C to 0 °C)

Allows manufacturers to synthesize critical aldehyde intermediates directly from acid chlorides without relying on complex, palladium-catalyzed Rosenmund hydrogenations.

Diastereoselectivity reversal
Head-to-head
anti-isomer obtained almost exclusively (syn:anti reversal from 85:15 to nearly exclusive anti)
Supports access to specific stereoisomers for peptide mimetic building blocks.
α-amino ketone reduction; room temperature in methanol.

Preservation of Esters and Nitriles in Polyfunctional Molecules

In late-stage API synthesis, molecules often contain multiple reducible functional groups. LiAlH(O-t-Bu)3 exhibits profound orthogonal reactivity compared to unhindered hydrides. While LiAlH4 rapidly reduces esters to primary alcohols and nitriles to primary amines, LiAlH(O-t-Bu)3 leaves esters, lactones, epoxides, and nitriles completely intact under standard reduction conditions [1]. This chemoselectivity is driven by the electron-withdrawing nature of the oxygen atoms and the massive steric bulk of the tert-butoxy ligands, which prevent the reagent from attacking less electrophilic carbonyls.

Evidence DimensionReactivity toward esters and nitriles
Target Compound DataNon-reactive (preserves esters and nitriles)
Comparator Or BaselineLiAlH4 (rapidly reduces esters and nitriles)
Quantified Difference100% preservation of sensitive functional groups vs. complete destruction
ConditionsStandard reduction conditions in THF or diglyme

Eliminates the requirement for expensive, multi-step protecting group chemistry when modifying complex, highly functionalized molecules.

Lactone-to-lactol reduction
Data to verify
LTBA Good yield, high optical purity
DIBAL-H / NaBH₄ Over-reduction, non-reproducible
Reported as more reliable for chiral lactol synthesis; alternative reagents may fail.
Source data not available; review experimental validation before substitution.

Stoichiometric Control and Process Safety

From a manufacturing and scale-up perspective, controlling reaction stoichiometry with LiAlH4 is notoriously difficult because it delivers four active hydride equivalents, increasing the risk of thermal runaway and over-reduction. LiAlH(O-t-Bu)3 provides exactly one active hydride equivalent per mole of reagent [1]. This 1:1 stoichiometry allows process chemists to precisely titrate the reduction of sensitive substrates. Additionally, the bulky alkoxy groups modulate the reagent's reactivity, making it significantly less aggressive and easier to handle at scale than unmodified LiAlH4.

Evidence DimensionActive hydride equivalents per mole
Target Compound Data1 equivalent of hydride
Comparator Or BaselineLiAlH4 (4 equivalents of hydride)
Quantified Difference75% reduction in excess hydride equivalents
ConditionsProcess scale-up and stoichiometric formulation

Drastically simplifies molar calculations, improves batch-to-batch reproducibility, and reduces process safety hazards during large-scale manufacturing.

One-pot ketone reduction
Class-level
LTBA Selective ketone reduction; aldehyde intact after deprotection
LiAlH₄ Non-selective mixture of over-reduced products
Enables orthogonal reduction strategy via temporary imine protection.
One-pot, three-step sequence; class-level inference.

Thermodynamic and Steric Control in Cyclic Ketone Reduction

The massive steric footprint of LiAlH(O-t-Bu)3 fundamentally alters the transition state trajectory during the reduction of sterically hindered cyclic ketones, providing a tunable lever for diastereoselectivity. In the reduction of 4-tert-butylcyclohexanone, standard LiAlH4 typically favors equatorial attack, yielding approximately 88-91% of the equatorial alcohol. In contrast, the extreme bulk of LiAlH(O-t-Bu)3 interacts strongly with axial substituents, shifting the thermodynamic and kinetic balance to favor distinct diastereomeric ratios that cannot be achieved with unhindered hydrides[1].

Evidence DimensionStereoselectivity in hindered cyclic ketone reduction
Target Compound DataAltered axial/equatorial attack ratio driven by extreme steric bulk
Comparator Or BaselineLiAlH4 (~90% equatorial alcohol via unhindered attack)
Quantified DifferenceSignificant shift in diastereomeric ratio based on steric trajectory
ConditionsLow temperature (-78 °C) in THF

Provides synthetic chemists with a specialized reagent to achieve specific, high-purity diastereomeric outcomes in the synthesis of steroidal and cyclic APIs.

Cyclic ketone stereoselectivity
Class-level
High trans-selectivity via equatorial attack; bulky ligands enforce steric control model.
Predictable stereochemical outcome for cyclic ketone reductions.
Modeled with DFT; validated experimentally on 4-tert-butylcyclohexanone.
Functional group tolerance
Class-level
Reduces aldehydes and ketones; leaves esters, nitriles, epoxides, alkyl halides untouched.
Supports chemoselective reduction in multifunctional molecules without protecting groups.
Contrasts with LiAlH₄ (broad reactivity) and NaBH₄ (limited scope).

Direct Aldehyde Synthesis in API Manufacturing

Ideal for synthetic routes where an acid chloride intermediate must be stepped down to an aldehyde without over-reduction to the primary alcohol, effectively replacing heavy-metal-dependent Rosenmund reductions and improving downstream purity [1].

Late-Stage Functionalization of Complex Natural Products

Specified for the targeted reduction of highly active carbonyls (like ketones or acyl halides) in complex molecules where sensitive functional groups such as esters, lactones, or nitriles must be preserved without the use of protecting groups [2].

Stereocontrolled Reduction of Steroidal Frameworks

Utilized in the synthesis of steroid derivatives and bulky cyclic compounds where the extreme steric bulk of the reagent is required to force a specific diastereomeric outcome that standard, unhindered hydrides cannot achieve[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereoselective steroid ketone reduction
Steric control on rigid ring systems
Trans-selectivity and diastereomeric purity
Chemoselective reduction in complex molecule synthesis
Orthogonal reactivity (aldehyde/ketone vs ester)
Tolerance of ester functionality without protection
Acid chloride to aldehyde reduction
Controlled reduction without over-reduction to alcohol
Aldehyde yield and purity; scalability assessment
Stereocontrolled amino ketone reduction
Diastereoselectivity inversion capability
Access to anti-isomer with high selectivity

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (40%): Flammable solid [Danger Flammable solids];
H260 (94.29%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

17476-04-9

General Manufacturing Information

Pharmaceutical and medicine manufacturing
Aluminate(1-), hydrotris(2-methyl-2-propanolato)-, lithium (1:1), (T-4)-: ACTIVE

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